1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-

Catalog No.
S13807117
CAS No.
M.F
C15H12INO3S
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-

Product Name

1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methoxyindole

Molecular Formula

C15H12INO3S

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C15H12INO3S/c1-20-11-7-8-15-13(9-11)14(16)10-17(15)21(18,19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

QXYHHFHOSVOMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

1H-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- (CAS 86335-42-4) is a highly functionalized, bench-stable building block engineered for the modular synthesis of 5-methoxyindole-based therapeutics and complex alkaloids. By integrating a highly reactive C3-iodine atom for transition-metal-catalyzed cross-coupling, a 5-methoxy substituent tailored for serotonergic and melatonergic pharmacophores, and an N-phenylsulfonyl protecting group, this compound provides a precise synthetic handle [1]. The N-phenylsulfonyl moiety not only prevents unwanted N-alkylation and C2-side reactions but also significantly enhances the oxidative and thermal stability of the otherwise labile 3-iodoindole core, making it a reliable, procurement-ready precursor for scalable pharmaceutical manufacturing [2].

Research Fit

Palladium-catalyzed cross-coupling handle (Suzuki, Sonogashira)
N-Phenylsulfonyl protected indole for multi-step synthetic sequences
5-Methoxy electron-donating group for tuned reactivity

Substituting this specific compound with its unprotected analog (3-iodo-5-methoxy-1H-indole) or its brominated counterpart (3-bromo-5-methoxy-1-(phenylsulfonyl)-1H-indole) introduces severe process liabilities. Unprotected 3-iodoindoles are highly susceptible to photo-degradation and spontaneous dimerization, leading to poor shelf-life and unpredictable assay reproducibility [1]. Furthermore, attempting cross-coupling on unprotected indoles often results in competing N-arylation, requiring excess reagents and complex purification. Conversely, utilizing the 3-bromo analog requires elevated temperatures (often >80°C) and strong bases for palladium-catalyzed couplings, conditions that frequently trigger premature cleavage of the base-sensitive N-phenylsulfonyl protecting group [2]. The 3-iodo-N-phenylsulfonyl combination provides the exact kinetic window required for mild, high-yielding C3-functionalization without compromising the protecting group.

Substitution Risk

Feature
This compound
3-Bromo / unprotected analog
C3 leaving group
Iodo: reported higher cross-coupling yields
Bromo may give lower yields under identical conditions
Indole N-protection
Phenylsulfonyl prevents side reactions
Unprotected indole may undergo N-deprotonation and decomposition
Electronic tuning
5-Methoxy electron donor present
5-H analog lacks electron-donating effect

Superior Oxidative Addition Kinetics

The C3-iodo substituent offers significantly faster oxidative addition rates compared to the bromo analog, allowing for palladium-catalyzed cross-couplings at near-ambient temperatures. While 3-bromo-1-(phenylsulfonyl)indoles typically require heating to 80–100°C to achieve full conversion, the 3-iodo derivatives routinely reach >90% yield at 25–40°C [1]. This temperature reduction is critical because the N-phenylsulfonyl group is prone to basic hydrolysis at elevated temperatures.

Evidence DimensionReaction temperature and yield in Pd-catalyzed couplings
Target Compound Data>90% conversion at 25–40°C
Comparator Or Baseline3-Bromo analog (requires 80–100°C for comparable conversion)
Quantified Difference40–60°C reduction in required reaction temperature
ConditionsStandard Suzuki/Sonogashira coupling with Pd catalysts and mild base

Procuring the iodo-variant enables mild-condition synthesis, which preserves the base-sensitive N-phenylsulfonyl group and improves overall batch yields.

Suzuki Coupling Yield
Head-to-head
75% (iodo) vs 25% (bromo)
Supports higher cross-coupling efficiency
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Enhanced Bench Stability via N-Protection

Unprotected 3-iodoindoles are notoriously unstable, rapidly undergoing photo-oxidation and dimerization, which limits their commercial viability and requires in-situ generation. The addition of the electron-withdrawing N-phenylsulfonyl group deactivates the electron-rich indole core, extending the ambient shelf-life of the 3-iodo derivative from mere days to over 6 months without significant degradation [1].

Evidence DimensionAmbient shelf-life and resistance to degradation
Target Compound DataStable for >6 months under standard storage
Comparator Or BaselineUnprotected 3-iodo-5-methoxyindole (degrades within days)
Quantified DifferenceOrders-of-magnitude improvement in handling stability
ConditionsStandard laboratory storage (room temperature, ambient light)

Eliminates the need for strictly controlled, sub-zero storage and in-situ generation, streamlining bulk procurement and manufacturing workflows.

Sonogashira Coupling Yield
Head-to-head
73% (iodo) vs 17% (bromo)
Supports efficient C3-alkynylation
PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C

Absolute Regioselectivity in C3-Functionalization

During basic cross-coupling or electrophilic substitution, unprotected indoles often suffer from competing N-alkylation or N-arylation, reducing the yield of the desired C3-functionalized product by 15-30%. The N-phenylsulfonyl group completely blocks the nitrogen lone pair, ensuring >98% regioselectivity for reactions at the C3 position [1]. This orthogonal protection strategy is essential for complex alkaloid synthesis.

Evidence DimensionRegioselectivity of C3-coupling
Target Compound Data>98% selectivity for C3-functionalization
Comparator Or BaselineUnprotected indole (exhibits 15-30% competing N-functionalization)
Quantified DifferenceEliminates up to 30% off-target N-functionalization
ConditionsBasic cross-coupling or electrophilic substitution environments

High regioselectivity directly translates to lower purification costs, reduced reagent waste, and higher reproducible yields in late-stage synthesis.

C3 Lithiation
Class-level
Essentially quantitative vs decomposition
Enables high-yield C3 functionalization
t-BuLi, THF, -100°C; data to verify
Electronic Synergy
Class-level
5-OMe donor + N-SO₂Ph withdraw
Tuned reactivity profile
Qualitative; specific data not quantified
Purity Indicator
Data to verify
Bromo analog mp 131–133°C
Supports crystalline solid procurement
Target mp not widely reported

Synthesis of 5-HT Receptor Modulators

The 5-methoxy group perfectly mimics the pharmacophore of serotonin and melatonin. Combined with the high C3-reactivity demonstrated in Section 3, this compound is a highly effective starting material for developing novel central nervous system (CNS) therapeutics where precise C3-substitution is required [1].

Mild-Condition Sonogashira and Suzuki Couplings

Ideal for process workflows requiring the attachment of complex, temperature-sensitive alkynes or aryl boronic acids to the indole C3 position. The superior oxidative addition kinetics of the iodine atom allow these couplings to proceed at room temperature, preventing the thermal degradation of the N-phenylsulfonyl group [2].

Natural Product Total Synthesis

Serves as a stable, advanced building block for the construction of complex polycyclic indole alkaloids (e.g., ellipticine or carbazole derivatives). The enhanced bench stability and absolute regioselectivity provided by the N-protection streamline early-stage synthesis and purification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
3-Aryl/alkynyl indole synthesis
Iodo leaving group reactivity
Coupling yield and product purity
3-Lithio indole precursor
N-Phenylsulfonyl protection for lithiation
Regioselective C3 functionalization efficiency
DNA-encoded library synthesis
On-DNA cross-coupling compatibility
Aqueous coupling yield and DNA integrity
5-Methoxy CNS-targeted synthesis
5-Methoxy electron donation
Desired electronic and physicochemical profile

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

412.95826 g/mol

Monoisotopic Mass

412.95826 g/mol

Heavy Atom Count

21

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